A Technical Guide to Diacetato[(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl]ruthenium(II): Structure, Applications, and Methodologies
A Technical Guide to Diacetato[(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl]ruthenium(II): Structure, Applications, and Methodologies
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Diacetato[(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl]ruthenium(II), commonly known as Ru(OAc)₂[(R)-tolbinap]. As a distinguished member of the Noyori catalyst family, this ruthenium complex has emerged as a powerhouse in the field of asymmetric synthesis, particularly for the enantioselective hydrogenation of a broad spectrum of prochiral substrates.[1][2] This document delves into the structural attributes of the catalyst, elucidates its mechanism of action, and presents its primary applications with a focus on asymmetric hydrogenation. Furthermore, it offers detailed, field-proven experimental protocols to facilitate its practical implementation in both academic and industrial research settings.
Introduction: The Advent of a Versatile Catalyst
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis, where the biological activity of a molecule is often intrinsically linked to its stereochemistry.[1] Ru(OAc)₂[(R)-tolbinap] is a versatile ruthenium-based catalyst that has gained significant traction for its exceptional efficiency and selectivity in asymmetric transformations.[1] Belonging to the class of catalysts developed by Nobel laureate Ryoji Noyori, this air-stable, crystalline solid serves as a precatalyst that, upon activation, effectively reduces a wide array of functional groups with high enantioselectivity.[2]
The core of its efficacy lies in the synergy between the ruthenium metal center and the chiral, atropisomeric diphosphine ligand, (R)-tolbinap. The C₂-symmetric backbone of the ligand creates a well-defined chiral environment that dictates the stereochemical outcome of the catalytic reaction. This guide will explore the nuances of this remarkable catalyst, providing both theoretical understanding and practical guidance for its use.
Table 1: Chemical and Physical Properties of Ru(OAc)₂[(R)-tolbinap]
| Property | Value |
| Synonyms | Diacetato[(R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl]ruthenium(II) |
| CAS Number | 116128-29-1[1] |
| Molecular Formula | C₅₂H₄₆O₄P₂Ru[1] |
| Molecular Weight | 897.95 g/mol [1] |
| Appearance | Dark green, dark red, or black crystalline powder[1] |
| Storage Conditions | Store at 2 - 8 °C[1] |
The Heart of the Catalyst: Structure and Stereocontrol
The remarkable stereoselectivity of Ru(OAc)₂[(R)-tolbinap] is a direct consequence of its molecular architecture. The catalyst comprises a central ruthenium(II) ion coordinated to two acetate (OAc) ligands and the bidentate chiral diphosphine ligand, (R)-(+)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl ((R)-tolbinap).
The (R)-tolbinap ligand is the key to enantioselection. It possesses axial chirality arising from restricted rotation around the C1-C1' bond of the binaphthyl backbone. This atropisomerism results in a C₂-symmetric, skewed seven-membered chelate ring upon coordination to the ruthenium center. The four p-tolyl groups on the phosphorus atoms create a defined chiral pocket, and their electronic and steric properties influence the catalyst's reactivity and selectivity.
Caption: Simplified structure of Ru(OAc)₂[(R)-tolbinap].
Mechanism of Asymmetric Hydrogenation: A Symphony of Interactions
The catalytic prowess of Ru(OAc)₂[(R)-tolbinap] is realized through a well-orchestrated series of steps, generally following the Noyori mechanism for asymmetric hydrogenation. The precatalyst itself is not the active species; it requires in-situ activation to enter the catalytic cycle. The widely accepted mechanism for the hydrogenation of ketones involves a metal-ligand bifunctional interplay.
The catalytic cycle can be summarized as follows:
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Activation: The Ru(II) precatalyst reacts with molecular hydrogen (H₂) to form a ruthenium monohydride species. This active catalyst is a coordinatively saturated, 18-electron complex.
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Substrate Coordination and Hydrogen Transfer: The prochiral ketone substrate interacts with the ruthenium hydride complex. A key feature of the Noyori mechanism is the "outer-sphere" nature of the hydrogen transfer. The carbonyl group of the ketone does not directly coordinate to the ruthenium center. Instead, a six-membered pericyclic transition state is formed where a hydride from the ruthenium and a proton from a coordinated amine ligand (in the case of diamine co-ligands, often used with halide precursors) are transferred to the carbonyl carbon and oxygen, respectively.
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Product Release and Catalyst Regeneration: Following the concerted hydrogen transfer, the newly formed chiral alcohol dissociates from the complex. The resulting coordinatively unsaturated ruthenium species then reacts with another molecule of H₂ to regenerate the active ruthenium hydride catalyst, thus completing the cycle.
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
Primary Uses: A Workhorse for Chiral Synthesis
The primary and most celebrated application of Ru(OAc)₂[(R)-tolbinap] is in asymmetric hydrogenation. Its versatility allows for the highly enantioselective reduction of a wide range of prochiral substrates, making it an invaluable tool in the synthesis of chiral building blocks for the pharmaceutical and agrochemical industries.
Asymmetric Hydrogenation of Ketones
The reduction of prochiral ketones to chiral secondary alcohols is a flagship application. The catalyst demonstrates remarkable efficacy for various ketone substrates:
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Aryl Alkyl Ketones: Simple ketones like acetophenone and its derivatives are hydrogenated to their corresponding chiral alcohols with excellent enantioselectivity.
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Functionalized Ketones: The catalyst is tolerant of various functional groups, enabling the hydrogenation of β-keto esters, α-amino ketones, and other functionalized ketones to produce valuable chiral intermediates.
Asymmetric Hydrogenation of Olefins
Ru(OAc)₂[(R)-tolbinap] is also highly effective for the asymmetric hydrogenation of various classes of olefins, particularly those with a coordinating functional group that can facilitate substrate binding and stereodifferentiation.
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Allylic and Homoallylic Alcohols: The hydroxyl group acts as a directing group, enabling highly enantioselective reduction of the carbon-carbon double bond. This has been famously applied in the synthesis of citronellol.
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Unsaturated Carboxylic Acids: α,β-Unsaturated carboxylic acids are readily hydrogenated to their corresponding chiral saturated acids.
Table 2: Selected Applications of Ru(OAc)₂[(R)-tolbinap] in Asymmetric Hydrogenation
| Substrate | Product | Reaction Conditions | Enantiomeric Excess (ee) | Reference |
| Geraniol | (S)-Citronellol | H₂ (100 atm), 95% aq. MeOH, 20°C, 8h | 96-98% | |
| (E)-Chalcone | (S)-1,3-Diphenyl-2-propen-1-ol | H₂ (40 atm), 2-propanol, t-C₄H₉OK, 0°C, 3h | 97% | |
| 5-Methoxy-1-tetralone | (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | H₂ (9 atm), 2-propanol, t-C₄H₉OK | 98% |
Experimental Protocols: A Practical Guide
The following protocols are adapted from authoritative sources and provide a framework for the synthesis of the related Ru(OAc)₂[(R)-BINAP] catalyst and a general procedure for asymmetric hydrogenation. These should be performed by trained personnel in a well-ventilated fume hood, employing standard air-sensitive techniques (Schlenk line or glovebox).
Protocol for the Synthesis of Ru(OAc)₂[(R)-BINAP]
This protocol is adapted from a procedure in Organic Syntheses and can likely be modified for the synthesis of the Tol-BINAP analogue by substituting (R)-BINAP with (R)-tolbinap.
Materials:
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[RuCl₂(benzene)]₂
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(R)-(+)-BINAP
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Sodium Acetate (NaOAc)
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Toluene, degassed
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Ethanol, degassed
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Argon or Nitrogen gas supply
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Schlenk flask and standard Schlenk line equipment
Procedure:
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In a 100-mL Schlenk flask under an inert atmosphere, combine [RuCl₂(benzene)]₂ (1.0 mmol) and (R)-(+)-BINAP (2.1 mmol).
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Add degassed toluene (50 mL) via cannula.
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Heat the resulting reddish-brown suspension to 55-60°C for 10 minutes.
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Add degassed ethanol (20 mL). The solution should turn to a clear orange-yellow.
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In a separate flask, dissolve sodium acetate (6.1 mmol) in hot, degassed ethanol (10 mL).
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Add the sodium acetate solution to the ruthenium-BINAP mixture.
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Stir the reaction mixture at 55-60°C for 1-2 hours.
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Remove the solvent under reduced pressure to obtain the crude Ru(OAc)₂[(R)-BINAP] complex as a solid.
Caption: Workflow for the synthesis of Ru(OAc)₂[(R)-BINAP].
General Protocol for Asymmetric Hydrogenation of an Allylic Alcohol (Geraniol)
This protocol is a representative example for the hydrogenation of an allylic alcohol.
Materials:
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Ru(OAc)₂[(R)-tolbinap]
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Geraniol (purified)
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Methanol (MeOH), 95% aqueous solution, degassed
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High-pressure autoclave or Parr hydrogenator
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Hydrogen gas (high purity)
Procedure:
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In a nitrogen-filled glovebox or under a stream of argon, charge a glass liner for the autoclave with Ru(OAc)₂[(R)-tolbinap] (e.g., to achieve a substrate/catalyst ratio of ~1700:1).
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Add the degassed 95% aqueous methanol solvent.
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Add the purified geraniol to the liner (a typical concentration is ~4.7 M).
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Seal the glass liner inside the autoclave.
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Purge the autoclave several times with hydrogen gas.
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Pressurize the autoclave to the desired pressure (e.g., 100 atm) with hydrogen.
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Stir the reaction mixture at the desired temperature (e.g., 20°C) for the specified time (e.g., 8 hours).
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After the reaction, carefully vent the hydrogen pressure.
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The product, (S)-citronellol, can be isolated by concentrating the reaction mixture and purifying via distillation or column chromatography.
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Determine the enantiomeric excess (ee%) of the product using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Conclusion: A Pillar of Modern Asymmetric Catalysis
Ru(OAc)₂[(R)-tolbinap] stands as a testament to the power of rational catalyst design in asymmetric synthesis. Its robust nature, high catalytic activity, and broad substrate scope have solidified its position as a go-to catalyst for the enantioselective production of chiral molecules. For researchers and drug development professionals, a thorough understanding of its structure, mechanism, and practical application is key to leveraging its full potential in the synthesis of complex, high-value chiral compounds. This guide has aimed to provide that comprehensive understanding, bridging the gap between theoretical principles and practical execution.
References
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Chem-Impex. Ru(OAc)2[(R)-tolbinap]. Available at: [Link]
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Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. Available at: [Link]
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Kitamura, M., Tokunaga, M., Ohkuma, T., & Noyori, R. (1993). Asymmetric Hydrogenation of Allylic Alcohols Using BINAP-Ruthenium Complexes. Organic Syntheses, 71, 1. Available at: [Link]
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Sandoval, C. A., Ohkuma, T., Muñiz, K., & Noyori, R. (2008). Asymmetric Hydrogenation of Aromatic Ketones Catalyzed by the TolBINAP/DMAPEN−Ruthenium(II) Complex: A Significant Effect of N-Substituents of Chiral 1,2-Diamine Ligands on Enantioselectivity. The Journal of Organic Chemistry, 73(22), 9084–9093. Available at: [Link]
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Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo‐ and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. Available at: [Link]
